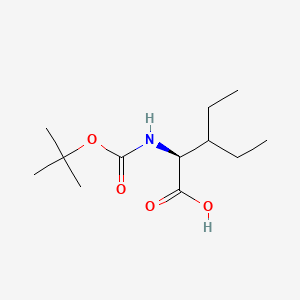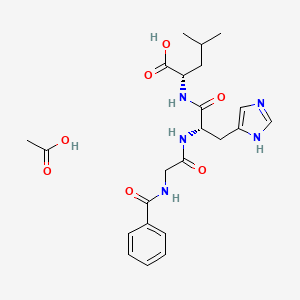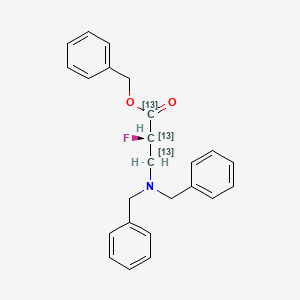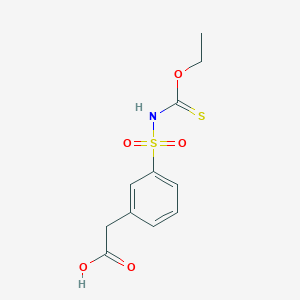
3-エトキシチオカルボニルスルファミルフェニル酢酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential anti-inflammatory properties.
Medicine: Explored for its use in developing new therapeutic agents.
Industry: Utilized in the production of specialized chemicals and pharmaceuticals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid typically involves the reaction of ethyl chloroformate with thiourea to form ethyl thiocarbamate. This intermediate is then reacted with 4-aminophenylacetic acid under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for 3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid are not extensively documented. the process generally involves large-scale synthesis using the same basic reaction steps as in laboratory synthesis, with optimizations for yield and purity.
化学反応の分析
Types of Reactions
3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
作用機序
The mechanism of action of 3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid involves its interaction with specific molecular targets, leading to the inhibition of inflammatory pathways. The compound is believed to modulate the activity of enzymes and receptors involved in the inflammatory response, although detailed molecular pathways are still under investigation .
類似化合物との比較
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features.
Ethyl thiocarbamate: An intermediate in the synthesis of 3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid.
4-Aminophenylacetic acid: Another intermediate used in its synthesis
Uniqueness
3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a synthetic intermediate for anti-inflammatory agents sets it apart from other similar compounds .
特性
CAS番号 |
887354-92-9 |
|---|---|
分子式 |
C11H12O3S2 |
分子量 |
256.3 g/mol |
IUPAC名 |
2-(3-ethoxycarbothioylsulfanylphenyl)acetic acid |
InChI |
InChI=1S/C11H12O3S2/c1-2-14-11(15)16-9-5-3-4-8(6-9)7-10(12)13/h3-6H,2,7H2,1H3,(H,12,13) |
InChIキー |
OTIPMZYJCDQQTG-UHFFFAOYSA-N |
SMILES |
CCOC(=S)NS(=O)(=O)C1=CC=CC(=C1)CC(=O)O |
正規SMILES |
CCOC(=S)SC1=CC=CC(=C1)CC(=O)O |
同義語 |
3-[(Ethoxythioxomethyl)thio]benzeneacetic Acid; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


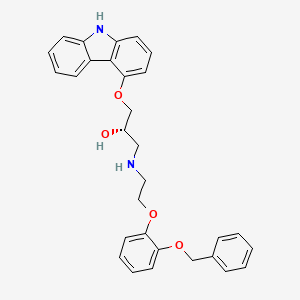
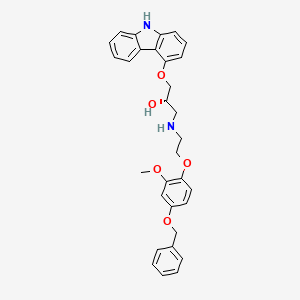
![3-[[[2-[(Diaminomethylene]amino-4-thiazolyl]thio]propionitrile-13C3](/img/structure/B562024.png)
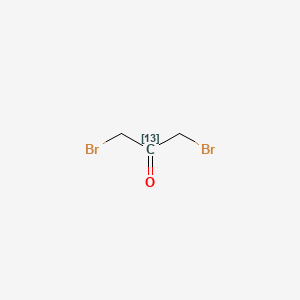
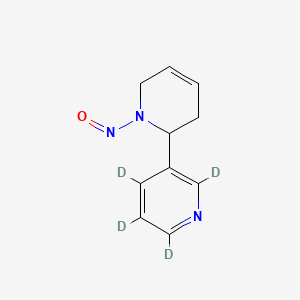
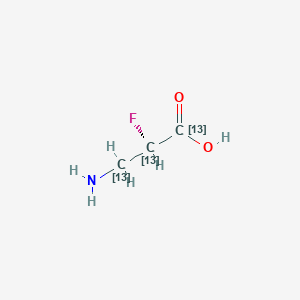
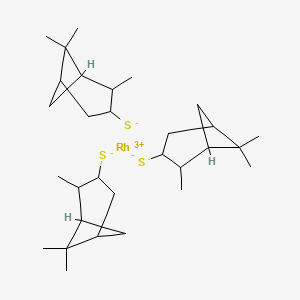
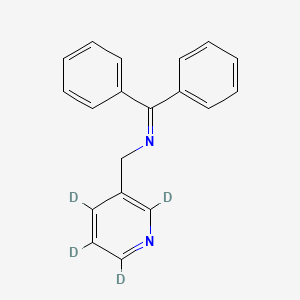
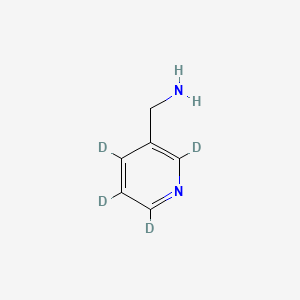

![[(1R,2S,6R,8S,10E,12R,13S,15S,16R,17S)-17-benzyl-6,13-dihydroxy-6,8,15-trimethyl-14-methylidene-7,19-dioxo-4-oxa-18-azatetracyclo[10.7.0.01,16.03,5]nonadec-10-en-2-yl] acetate](/img/structure/B562037.png)
